molecular formula C20H18N2O2S B4914524 N-(Benzylamino-phenyl-methylene)-benzenesulfonamide

N-(Benzylamino-phenyl-methylene)-benzenesulfonamide

Cat. No.: B4914524
M. Wt: 350.4 g/mol
InChI Key: DRYHJCRQIRFOBJ-UHFFFAOYSA-N
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Description

N-(Benzylamino-phenyl-methylene)-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzylamino group attached to a phenyl-methylene moiety, which is further connected to a benzenesulfonamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzylamino-phenyl-methylene)-benzenesulfonamide typically involves the reaction of benzylamine with a suitable benzaldehyde derivative in the presence of a sulfonamide. One common method is the Eschenmoser coupling reaction, which involves the use of 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of palladium-catalyzed carbonylative synthesis is also a viable method for producing this compound on an industrial scale . This method ensures high yields and purity, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(Benzylamino-phenyl-methylene)-benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted sulfonamides. These products can be further utilized in various chemical and pharmaceutical applications.

Scientific Research Applications

N-(Benzylamino-phenyl-methylene)-benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Benzylamino-phenyl-methylene)-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Benzylamino-phenyl-methylene)-benzenesulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. Unlike other similar compounds, it exhibits a combination of antimicrobial activity and potential enzyme inhibition, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(benzenesulfonyl)-N'-benzylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c23-25(24,19-14-8-3-9-15-19)22-20(18-12-6-2-7-13-18)21-16-17-10-4-1-5-11-17/h1-15H,16H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYHJCRQIRFOBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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